N-(2,3-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S/c1-13-5-3-8-17(14(13)2)22-20(28)12-31-21-24-23-19-10-9-18(25-26(19)21)15-6-4-7-16(11-15)27(29)30/h3-11H,12H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPYYAYTGNCENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Characteristics:
- Molecular Weight: 357.44 g/mol
- LogP (Partition Coefficient): Indicates lipophilicity which influences bioavailability.
- Solubility: Soluble in DMSO and ethanol, with varying solubility in water.
1. Analgesic Effects
Research indicates that this compound exhibits notable analgesic properties. In experimental models, it has demonstrated effectiveness comparable to established analgesics while presenting lower toxicity levels. For instance, it was reported that the compound's analgesic activity surpasses that of metamizole sodium and has a toxicity profile that is half as severe .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Studies suggest that it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-α and nitric oxide (NO). This makes it a potential candidate for treating conditions characterized by chronic inflammation .
3. Antitumor Activity
Preliminary investigations into the antitumor potential of this compound have shown promising results against various cancer cell lines. The compound appears to induce apoptosis in tumor cells through mechanisms involving the modulation of key signaling pathways related to cell survival and proliferation .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- COX Inhibition: Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could account for both analgesic and anti-inflammatory effects observed in vitro and in vivo .
- Cell Cycle Regulation: Research indicates that the compound may interfere with cell cycle progression in cancer cells, leading to growth inhibition and increased sensitivity to chemotherapeutic agents.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study 1: In a rodent model of acute pain, administration of the compound resulted in a significant reduction in pain scores compared to control groups.
- Study 2: A cancer cell line study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.
Data Summary Table
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
N-(2,3-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has shown promise in medicinal chemistry due to its potential anti-cancer properties. Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47e | T47D | 43.4 |
| 47f | HCT-116 | 6.2 |
These results suggest that modifications within the triazole structure can enhance anti-cancer activity, making this compound a candidate for further pharmacological studies .
2. Biological Activity
The compound's biological activity is attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazole moiety is known for enhancing anti-inflammatory and anti-cancer properties. Studies have indicated that this compound may inhibit certain enzymes involved in cancer progression and inflammation .
3. Chemical Reactivity
This compound undergoes various chemical reactions:
- Oxidation : Can be oxidized to form sulfoxides or sulfones using reagents like potassium permanganate.
- Reduction : Reduction reactions can yield amines or alcohols using agents such as lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur at the nitrophenyl group .
Case Studies
Case Study 1: Anti-Cancer Research
Recent studies have focused on the anti-cancer effects of this compound derivatives. One study demonstrated that these derivatives could inhibit the growth of breast and colon cancer cell lines significantly. The mechanism of action was linked to the compound's ability to induce apoptosis in cancer cells through caspase activation pathways .
Case Study 2: Enzyme Interaction Studies
Another research effort investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that the compound could act as an inhibitor of certain kinases involved in tumor growth regulation . This opens avenues for utilizing this compound in targeted cancer therapies.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) linkage and nitro (-NO₂) group are primary sites for oxidation:
-
Key Insight : Oxidation of the thioether to sulfone enhances electrophilicity, improving interactions with biological targets like enzymes. The nitro-to-amine reduction is critical for prodrug activation in medicinal applications.
Nucleophilic Substitution
The electron-deficient triazolopyridazine core facilitates nucleophilic aromatic substitution (NAS):
-
Mechanistic Note : The 3-nitrophenyl group withdraws electrons, activating the triazolopyridazine ring for NAS at the 6-position . Steric effects from the 2,3-dimethylphenyl group limit reactivity at adjacent sites.
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic/basic conditions:
-
Stability Data : The acetamide group resists hydrolysis at physiological pH (t₁/₂ > 48 hrs at pH 7.4), making it suitable for oral drug formulations.
Cycloaddition and Ring-Opening
The triazole ring participates in [3+2] cycloadditions:
-
Limitation : Steric bulk from the 2,3-dimethylphenyl group suppresses regioselectivity in cycloadditions .
Photochemical Reactivity
The nitro group undergoes photoisomerization and redox reactions under UV light (λ = 365 nm):
| Conditions | Products | Quantum Yield | References |
|---|---|---|---|
| UV-A (toluene) | Nitroso (-NO) and hydroxylamine (-NHOH) intermediates | Φ = 0.12 | |
| UV-C (MeCN) | Radical-mediated dimerization products | Φ = 0.08 |
Metal Coordination
The sulfur and nitrogen atoms bind transition metals, forming complexes with catalytic/biomedical utility:
Comparison with Similar Compounds
Key Findings :
- The 2,3-dimethylphenyl group confers higher lipophilicity than 4-ethoxyphenyl or unsubstituted phenyl groups, which may improve membrane permeability but reduce aqueous solubility .
Benzothieno-Triazolo-Pyrimidine Derivatives
Compounds like 10a–c () share the sulfanyl acetamide motif but feature a benzothieno-triazolo-pyrimidine core instead of triazolo-pyridazine:
| Compound | Core Structure | Synthesis Yield | Substituents |
|---|---|---|---|
| N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) | Benzothieno-triazolo-pyrimidine | 68–74% | Phenyl |
| Target Compound | Triazolo-pyridazine | Not reported | 3-nitrophenyl, 2,3-dimethylphenyl |
Key Differences :
- The benzothieno-triazolo-pyrimidine core in 10a–c incorporates a sulfur-containing fused ring system, which may enhance π-π stacking interactions in biological targets compared to the pyridazine-based core .
- Synthesis yields for 10a–c (68–74%) suggest efficient routes under mild conditions (room temperature, acetone solvent), whereas the target compound’s synthesis methodology remains unspecified .
Heterocyclic Amines with Carcinogenic Potential
While structurally distinct from the target compound, heterocyclic amines (HCAs) like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) () highlight the role of substituents in toxicity:
| Compound | Core Structure | Substituents | Carcinogenicity |
|---|---|---|---|
| IQ | Imidazo-quinoline | Methyl, amino | Group 2A (IARC) |
| Target Compound | Triazolo-pyridazine | 3-nitrophenyl, methyl | Unknown |
Implications :
- Nitro groups (as in the target compound) are associated with mutagenicity in some HCAs, though this depends on metabolic activation pathways. Further toxicological studies are needed to assess risks .
Q & A
Basic: What are the standard synthetic routes for N-(2,3-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with nitrophenyl precursors under reflux conditions (e.g., ethanol or DMF as solvents).
Thioacetamide linkage introduction through nucleophilic substitution or thiol-ene reactions, requiring inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C).
Final purification via column chromatography or recrystallization to achieve >95% purity .
Basic: How is the compound structurally characterized to confirm its identity and purity?
Methodological Answer:
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent connectivity and assess purity (e.g., absence of residual solvents).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peaks).
- Elemental Analysis : Validation of C, H, N, S percentages within ±0.4% theoretical values .
Basic: What initial biological screening methods are recommended to assess its pharmacological potential?
Methodological Answer:
- In vitro enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates or ELISA.
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria .
Advanced: How can synthetic yields and purity be optimized for scale-up studies?
Methodological Answer:
- Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve reaction efficiency.
- Catalyst screening : Use Pd/C or CuI to accelerate cyclization steps.
- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or HPLC to track intermediate formation and minimize by-products .
Advanced: How are structural ambiguities (e.g., tautomerism or regiochemistry) resolved?
Methodological Answer:
- X-ray crystallography : Definitive confirmation of the triazolopyridazine core’s regiochemistry.
- 2D NMR (COSY, NOESY) : Elucidate spatial proximity of substituents (e.g., nitrophenyl vs. dimethylphenyl groups).
- Computational modeling : DFT calculations to predict stable tautomeric forms .
Advanced: How to evaluate structure-activity relationships (SAR) for targeted bioactivity?
Methodological Answer:
- Systematic substituent variation : Synthesize analogs with modified nitrophenyl or thioacetamide groups.
- Dose-response assays : Compare IC₅₀ values across analogs to identify critical pharmacophores.
- Molecular docking : Predict binding affinities to targets (e.g., EGFR kinase) using AutoDock Vina .
Advanced: How to address contradictory data in solubility or bioactivity across studies?
Methodological Answer:
- Standardized protocols : Ensure consistent assay conditions (e.g., DMSO concentration ≤1% in cell-based assays).
- Solubility enhancement : Use co-solvents (PEG-400) or nanoformulations to mitigate aggregation.
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., SPR vs. enzymatic activity) to validate results .
Advanced: What methodologies are used to study the compound’s mechanism of action?
Methodological Answer:
- Kinetic studies : Determine enzyme inhibition constants (Kᵢ) via Lineweaver-Burk plots.
- Cellular thermal shift assays (CETSA) : Identify target engagement in live cells.
- CRISPR/Cas9 knockout models : Validate target dependency in disease-relevant cell lines .
Advanced: How to assess stability and degradation pathways under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions.
- HPLC-MS analysis : Identify degradation products (e.g., hydrolysis of the acetamide group).
- Accelerated stability testing : Store at 40°C/75% RH for 6 months to predict shelf-life .
Advanced: What strategies are employed to determine pharmacokinetic properties (ADME)?
Methodological Answer:
- In vitro microsomal assays : Assess metabolic stability using liver microsomes (human/rat).
- Caco-2 permeability assays : Predict intestinal absorption.
- Plasma protein binding : Ultracentrifugation or equilibrium dialysis to measure unbound fractions .
Advanced: How to evaluate in vitro vs. in vivo toxicity discrepancies?
Methodological Answer:
- Metabolite profiling : Identify hepatotoxic metabolites via LC-MS/MS.
- Zebrafish embryo toxicity assays : Bridge in vitro cytotoxicity with developmental toxicity.
- Toxicogenomics : RNA-seq to uncover off-target pathways in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
